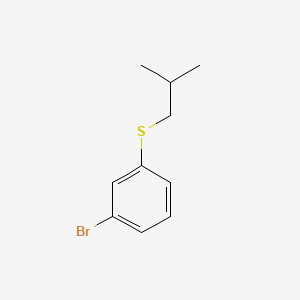

1-Bromo-3-isobutylthiobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-methylpropylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZQKZSYYUVQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682092 | |

| Record name | 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-06-2 | |

| Record name | 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-isobutylthiobenzene synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-isobutylthiobenzene

Introduction

This compound is a substituted aryl thioether, a class of compounds of significant interest in medicinal chemistry and materials science. Aryl thioethers serve as crucial intermediates and structural motifs in a wide array of biologically active molecules and functional organic materials.[1] The presence of a bromo-substituent provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, making this molecule a versatile building block for combinatorial library synthesis and targeted drug development.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected strategy is the S-alkylation of 3-bromothiophenol, a robust and highly efficient method that proceeds via a classical nucleophilic substitution pathway. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and offer expert insights into the rationale behind key procedural choices to ensure reproducibility and success.

Mechanistic Rationale and Strategy

The formation of the target aryl thioether is achieved via a two-step, one-pot process centered on the high nucleophilicity of a thiolate anion. The overall transformation is depicted below.

Caption: Overall reaction scheme for the S-alkylation of 3-bromothiophenol.

The core of this synthesis relies on two fundamental principles of organic chemistry:

-

Deprotonation of the Thiol: Thiols are significantly more acidic than their alcohol counterparts. The sulfur-hydrogen bond in 3-bromothiophenol (pKa ≈ 6-7) is readily cleaved by a moderately strong base.[3] In this protocol, an inorganic base like potassium carbonate is employed. This choice reflects a balance of reactivity and practicality; it is sufficiently basic to quantitatively generate the thiophenolate anion while being inexpensive, easy to handle, and simple to remove during the aqueous work-up. The resulting 3-bromothiophenolate is a potent sulfur nucleophile.

-

Nucleophilic Substitution (Sₙ2): The generated thiophenolate anion attacks the electrophilic carbon atom of isobutyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. This concerted, bimolecular nucleophilic substitution (Sₙ2) reaction displaces the bromide leaving group, forming the desired carbon-sulfur bond.[4][5] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it solvates the cation (K⁺) without strongly solvating the nucleophilic anion, thereby maximizing its reactivity and accelerating the rate of the Sₙ2 reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 3-Bromothiophenol | 189.07 | 1.0 | 25.0 | 4.73 | ~2.58 | 1.832[6] |

| Isobutyl bromide | 137.02 | 1.1 | 27.5 | 3.77 | 2.97 | 1.269 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 37.5 | 5.18 | - | - |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | - | 50 | 0.944 |

| Diethyl Ether (Et₂O) | 74.12 | - | - | - | ~200 | 0.713 |

| Saturated NaCl solution | - | - | - | - | ~100 | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | - | ~5 g | - |

Safety & Handling Precautions

-

3-Bromothiophenol: Possesses a powerful, unpleasant stench and is irritating to the eyes, respiratory system, and skin.[3][6]

-

Isobutyl bromide: Is a lachrymator and flammable.

-

DMF: Is a potential reproductive toxin.

Directive: This entire procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-bromothiophenol (4.73 g, 25.0 mmol) and N,N-dimethylformamide (50 mL). Stir the mixture at room temperature until the thiophenol is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (5.18 g, 37.5 mmol) to the solution. The mixture will become a suspension. Stir vigorously for 15-20 minutes to facilitate the formation of the potassium 3-bromothiophenolate salt.

-

Alkylation: Add isobutyl bromide (2.97 mL, 27.5 mmol) dropwise to the stirring suspension using a syringe. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v). A spot corresponding to the starting 3-bromothiophenol should diminish and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

-

Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.

-

Expert Insight: Diethyl ether is chosen for its low boiling point, making it easy to remove later, and its immiscibility with water. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Washing: Wash the combined organic layers with saturated sodium chloride solution (brine) (2 x 50 mL).

-

Trustworthiness: The brine wash helps to remove residual water and any remaining DMF from the organic phase, which improves the efficiency of the subsequent drying step.

-

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes. Filter the mixture through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottomed flask to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator. The resulting crude oil is this compound.

-

Purification (Optional): For highest purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane gradient. However, for many subsequent applications, the crude product after solvent removal is often of sufficient purity.

Workflow Visualization

The experimental process from setup to final product can be visualized as a logical flow.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The S-alkylation of 3-bromothiophenol with isobutyl bromide provides a reliable, high-yielding, and straightforward route to this compound. The protocol leverages fundamental reactivity principles and employs common laboratory reagents and techniques, making it accessible for a wide range of researchers. The resulting product is a valuable intermediate, poised for further chemical elaboration in the development of novel pharmaceuticals and advanced materials. Careful adherence to safety protocols, particularly regarding the handling of pungent thiols, is paramount for a successful and safe synthesis.

References

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]

-

ChemBK. 3-Bromothiophenol. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

I-Organic. Metal-catalyzed Approaches to Aryl Thioethers. [Link]

-

Hartwig, J. F., et al. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PMC - NIH. [Link]

Sources

- 1. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-溴苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-isobutylthiobenzene

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-Bromo-3-isobutylthiobenzene. In the absence of direct experimental spectra in publicly available databases, this document serves as a vital resource for researchers, scientists, and drug development professionals by offering a robust, data-driven prediction of its characteristic spectroscopic signatures. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from structurally analogous compounds, this guide offers a detailed roadmap for the identification and characterization of this molecule. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in fundamental spectroscopic principles and supported by authoritative references.

Introduction: The Rationale for Spectroscopic Prediction

This compound is a compound of interest in medicinal chemistry and materials science due to the unique combination of a brominated aromatic ring and a flexible isobutylthioether side chain. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the thioether linkage and the isobutyl group can influence solubility, lipophilicity, and conformational properties. Accurate and unambiguous characterization of this molecule is paramount for its successful application in any research and development endeavor.

This guide addresses the current informational gap by providing a detailed, predicted spectroscopic profile of this compound. The subsequent sections will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its ¹H NMR, ¹³C NMR, Mass Spectrum, and IR Spectrum.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is essential for predicting its spectroscopic behavior. The key structural motifs that will dominate the spectra are the 1,3-disubstituted benzene ring and the isobutyl group attached to the sulfur atom.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the protons of the isobutyl group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating, though weakly, isobutylthio group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (ortho to Br) | 7.2 - 7.4 | d | ~8.0 |

| Aromatic H (para to Br) | 7.0 - 7.2 | t | ~8.0 |

| Aromatic H (ortho to S) | 7.1 - 7.3 | d | ~8.0 |

| Aromatic H (ortho to both) | 7.3 - 7.5 | s | - |

| -S-CH₂ - | 2.8 - 3.0 | d | ~7.0 |

| -CH₂-CH -(CH₃)₂ | 1.8 - 2.0 | m | ~7.0 |

| -CH-(CH₃ )₂ | 0.9 - 1.1 | d | ~7.0 |

3.2. Rationale for Predictions

-

Aromatic Region (7.0 - 7.5 ppm): The aromatic protons will appear in this region, with their specific chemical shifts determined by the electronic effects of the bromine and isobutylthio substituents. The meta-substitution pattern will lead to a complex splitting pattern, likely appearing as a set of multiplets.

-

Isobutyl Group:

-

The methylene protons (-S-CH₂-) adjacent to the sulfur atom will be deshielded and are expected to appear as a doublet around 2.8-3.0 ppm.

-

The methine proton (-CH-) will be a multiplet (septet or nonet) due to coupling with the adjacent methylene and methyl protons, appearing around 1.8-2.0 ppm.

-

The two equivalent methyl groups (-CH₃) will give a doublet at approximately 0.9-1.1 ppm.

-

3.3. Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-S | 135 - 140 |

| Aromatic CH (ortho to Br) | 128 - 132 |

| Aromatic CH (para to Br) | 125 - 130 |

| Aromatic CH (ortho to S) | 126 - 130 |

| Aromatic CH (between Br and S) | 130 - 135 |

| -S-CH₂ - | 35 - 40 |

| -CH₂-CH -(CH₃)₂ | 28 - 33 |

| -CH-(CH₃ )₂ | 20 - 25 |

4.2. Rationale for Predictions

-

Aromatic Carbons (120 - 140 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine (C-Br) will be in the range of 120-125 ppm, while the carbon attached to the sulfur (C-S) will be more deshielded, appearing around 135-140 ppm. The remaining four aromatic CH carbons will have shifts influenced by their position relative to the substituents.

-

Isobutyl Carbons:

-

The methylene carbon (-S-CH₂-) will be found around 35-40 ppm.

-

The methine carbon (-CH-) is expected in the 28-33 ppm region.

-

The two equivalent methyl carbons (-CH₃) will be the most shielded, appearing at approximately 20-25 ppm.

-

4.3. Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C sequence (zgpg30).

-

Number of Scans: 512-1024 (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Figure 2: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

5.1. Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments will be observed (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Predicted Fragment Ion | Notes |

| 259/261 | [M]⁺˙ (C₁₀H₁₃BrS) | Molecular ion peak with characteristic bromine isotope pattern. |

| 203/205 | [M - C₄H₈]⁺˙ | Loss of isobutylene via McLafferty-type rearrangement. |

| 171 | [M - Br]⁺ | Loss of the bromine atom. |

| 155 | [C₆H₄S]⁺˙ | Fragmentation of the thioether linkage. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 57 | [C₄H₉]⁺ | Isobutyl cation (t-butyl cation rearrangement). |

5.2. Rationale for Predictions

-

Molecular Ion: The molecular ion peak will be observed at m/z 259 and 261, corresponding to the masses of the molecule with ⁷⁹Br and ⁸¹Br, respectively.

-

Key Fragmentations:

-

A common fragmentation pathway for alkyl aryl thioethers is the cleavage of the C-S bond.[1]

-

Loss of the bromine atom is a characteristic fragmentation for brominated aromatic compounds.[2][3]

-

The isobutyl group can undergo fragmentation, leading to the formation of an isobutyl cation (which may rearrange to the more stable t-butyl cation) at m/z 57.

-

A McLafferty-type rearrangement involving the thioether side chain could lead to the loss of isobutylene (56 Da).

-

5.3. Experimental Protocol for Mass Spectrometry Acquisition

-

Sample Introduction: Direct infusion or via gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 300.

Infrared (IR) Spectroscopy

6.1. Predicted IR Spectrum

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the alkyl thioether functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium to Weak |

| 2850 - 2960 | Aliphatic C-H stretch | Strong |

| 1550 - 1600 | Aromatic C=C stretch | Medium |

| 1450 - 1500 | Aromatic C=C stretch | Medium |

| 1000 - 1100 | C-S stretch | Medium to Weak |

| 680 - 880 | Aromatic C-H out-of-plane bend | Strong |

6.2. Rationale for Predictions

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[4][5]

-

Aliphatic C-H Stretch: The isobutyl group will show strong C-H stretching absorptions just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: The benzene ring will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.[6][7]

-

C-S Stretch: The C-S stretching vibration is typically weak to medium in intensity and appears in the fingerprint region.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will influence the position of the strong C-H out-of-plane bending vibrations in the 680-880 cm⁻¹ range, which can be diagnostic for a 1,3-disubstituted pattern.

6.3. Experimental Protocol for IR Spectroscopy Acquisition

-

Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The data tables, predicted spectra, and experimental protocols are designed to empower researchers to confidently identify and characterize this molecule. The logical framework presented, based on the foundational principles of spectroscopy and supported by data from analogous structures, serves as a robust starting point for any investigation involving this compound. The true utility of this guide will be realized when experimental data is acquired and compared against these predictions, ultimately leading to a validated and complete spectroscopic profile of this compound.

References

-

Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). Bromobenzene. Retrieved from [Link]

-

The Journal of Chemical Physics. (1983). Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, bromo-. Retrieved from [Link]

-

OpenStax. (2022). Organic Chemistry: A Tenth Edition. 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (2023). Organic Chemistry. 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. proprep.com [proprep.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. uwosh.edu [uwosh.edu]

- 7. Benzene, bromo- [webbook.nist.gov]

1-Bromo-3-isobutylthiobenzene CAS number 1199773-06-2

An In-depth Technical Guide to 1-Bromo-3-isobutylthiobenzene (CAS: 1199773-06-2): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur-containing functional groups is a well-established approach for modulating the pharmacological profile of therapeutic agents.[1] Thioethers, in particular, are prevalent motifs found in a significant number of FDA-approved drugs, valued for their ability to form strong interactions with protein residues and influence molecular conformation and metabolic stability.[2][3]

This technical guide focuses on This compound (CAS No. 1199773-06-2), a bifunctional aromatic building block. Its structure is characterized by an aryl bromide, a versatile handle for cross-coupling reactions, and an isobutyl thioether, a group known to impart specific physicochemical properties. This unique combination makes it a valuable intermediate for constructing complex molecular architectures, particularly in the early stages of drug discovery and process development. For researchers and drug development professionals, understanding the synthesis, reactivity, and safe handling of this compound is crucial for leveraging its full potential in the creation of novel chemical entities. This document serves as a comprehensive resource, grounded in established chemical principles, to guide the effective utilization of this promising synthetic intermediate.

Physicochemical Properties and Structural Analysis

The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1199773-06-2 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₃BrS | [4][5][6] |

| Molecular Weight | 245.18 g/mol | [4][5] |

| Alternate Name | (3-Bromophenyl)(isobutyl)sulfane | [4] |

| Purity Specification | Typically ≥95% | [5] |

Structural Insights:

-

Aryl Bromide: The bromine atom attached to the benzene ring is a key functional group. While it deactivates the ring towards electrophilic aromatic substitution, it serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[8][9] This position is the primary site for strategic molecular elaboration.

-

Thioether Moiety: The isobutylthio group (-S-CH₂CH(CH₃)₂) is a moderately lipophilic substituent. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor and is susceptible to oxidation to form the corresponding sulfoxide and sulfone, offering a route to modulate polarity and solubility.[3]

-

Meta-Substitution Pattern: The 1,3-substitution pattern on the benzene ring dictates the spatial relationship between the two functional groups, influencing the overall shape and potential binding interactions of its derivatives.

Proposed Synthetic Strategies: A Mechanistic Perspective

The formation of the C(aryl)-S bond is the central challenge in synthesizing this compound. Modern organic synthesis offers several powerful methods for constructing such linkages, primarily through transition-metal-catalyzed cross-coupling reactions.[10][11] The choice of strategy depends on factors like starting material availability, scalability, and functional group tolerance.

Materials:

-

1,3-Dibromobenzene

-

Isobutylthiol

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 equiv.) and isobutylthiol (1.2 equiv.) via syringe.

-

Degassing: Further degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the base and palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the isobutyl group and the aromatic proton splitting patterns, along with the correct molecular ion peak, validates the successful synthesis.

Reactivity Profile and Application in Medicinal Chemistry

This compound is a bifunctional scaffold, offering two distinct points for chemical modification. This dual reactivity is its primary value in synthetic campaigns.

-

At the C-Br Bond (Aryl Halide Reactivity): The aryl bromide is the primary handle for building molecular complexity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds, attaching new aryl or alkyl groups. [12] * Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of medicinal chemistry. [13] This versatility allows for the rapid generation of diverse libraries of compounds from a single intermediate, accelerating structure-activity relationship (SAR) studies. [14]

-

-

At the Sulfur Atom (Thioether Reactivity): The thioether group can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation is significant because it drastically alters the electronic properties and polarity of the molecule. [3]Converting the thioether to a sulfone, a strong electron-withdrawing group and hydrogen bond acceptor, can improve solubility, modulate metabolic stability, and introduce new interactions with biological targets.

Safety and Handling

As a halogenated organosulfur compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific toxicity profile is not available, precautions should be based on related aryl bromides and thioethers.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [15][16]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors. Avoid direct contact with skin and eyes. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. [16]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. [15]Do not allow the material to enter drains or waterways.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Küçükgüzel, G., & Koç, D. (2021). Thioethers: An Overview. PubMed. Retrieved from [Link]

- Fringuelli, F., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.

-

Sommer, H., & Weck, M. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. Retrieved from [Link]

-

Monfared, A., et al. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thioethers: An Overview. Retrieved from [Link]

-

UCL Discovery. (n.d.). A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. Retrieved from [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Sdfine. (n.d.). allyl bromide Safety Data Sheet. Retrieved from [Link]

-

NJ.gov. (n.d.). Hazard Summary: Allyl Bromide. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-isobutylbenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Speciality Chemicals Magazine. (2026). The Role of 1-Bromo-3-iodobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-bromo-3-methyl-. Retrieved from [Link]

-

Oreate AI Blog. (2026). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-bromo-3-chloro-. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-butylbenzene. Retrieved from [Link]

-

Journal of Medical Science. (2019). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-tert-butylbenzene. Retrieved from [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemscene.com [chemscene.com]

- 5. 1199773-06-2 this compound AKSci Z8144 [aksci.com]

- 6. This compound,(CAS# 1199773-06-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. This compound | 1199773-06-2 [chemicalbook.com]

- 8. Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog [oreateai.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to 1-Bromo-3-isobutylthiobenzene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-Bromo-3-isobutylthiobenzene, a compound of interest for researchers, scientists, and professionals in the field of drug development. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and data from analogous structures to present a robust profile of its synthesis, physicochemical properties, reactivity, and potential applications. The insights provided herein are grounded in field-proven methodologies and are intended to serve as a valuable resource for the scientific community.

Molecular Structure and Key Features

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and an isobutylthio group at the meta position.

Caption: 2D structure of this compound.

The presence of the bromo group makes this molecule a versatile precursor for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The thioether linkage is a common motif in many pharmaceutical compounds and can influence the molecule's pharmacokinetic and pharmacodynamic properties.[1]

Physicochemical Properties

The physical and chemical properties of this compound can be predicted based on the known properties of its constituent functional groups and related molecules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₁₃BrS | Based on the molecular structure. |

| Molecular Weight | 245.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Aryl thioethers and bromobenzenes are typically liquids or low-melting solids. |

| Boiling Point | ~250-270 °C | Higher than the boiling points of bromobenzene and isobutylbenzene due to the heavier sulfur atom and increased molecular weight. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene). | The nonpolar aromatic ring and isobutyl group dominate the molecule's polarity. |

| LogP | ~4.5 - 5.0 | The lipophilicity is expected to be significant due to the bromo and isobutylthio groups. |

These predicted properties are crucial for designing experimental conditions for its synthesis, purification, and use in subsequent reactions. The high lipophilicity, for instance, suggests that it will likely have good membrane permeability, a desirable characteristic for drug candidates.[2]

Synthesis of this compound

A robust and efficient synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene and isobutylthiol. This approach offers high selectivity and functional group tolerance.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 1-Bromo-3-isobutylthiobenzene synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Bromo-3-isobutylthiobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of this compound, a key intermediate in pharmaceutical and materials science research. We will delve into the primary and most efficient synthetic route, the S-alkylation of 3-bromothiophenol, and provide detailed, field-proven protocols for the synthesis of its precursors. A comparative analysis of alternative methods, such as the Ullmann condensation, is also presented. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of aryl thioethers.

Introduction: The Strategic Importance of this compound

Aryl thioethers are a critical class of compounds frequently found in the core structures of pharmaceuticals, agrochemicals, and high-performance polymers. The specific molecule, this compound, offers synthetic chemists a versatile scaffold. The presence of a bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the isobutylthio group can modulate solubility, lipophilicity, and metabolic stability. The meta-substitution pattern is often a key design element in avoiding steric hindrance and achieving desired biological activity.

Understanding the most efficient and reliable methods to access this intermediate is paramount for accelerating research and development timelines. This guide focuses on the foundational starting materials and the chemical logic underpinning their selection and conversion.

Primary Synthetic Pathway: Nucleophilic S-Alkylation

The most direct and widely adopted method for constructing this compound is the nucleophilic substitution reaction between the sodium or potassium salt of 3-bromothiophenol and an isobutyl halide, typically isobutyl bromide. This reaction, analogous to the Williamson ether synthesis, is robust, high-yielding, and proceeds under mild conditions.

The underlying mechanism involves the deprotonation of the acidic thiol proton of 3-bromothiophenol by a base (e.g., potassium carbonate, sodium hydroxide) to form a potent thiophenolate nucleophile. This nucleophile then attacks the electrophilic carbon of isobutyl bromide in a classic SN2 reaction, displacing the bromide leaving group to form the desired thioether.

Logical Workflow for S-Alkylation Pathway

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Core Starting Materials

A robust synthesis of the final product is entirely dependent on the quality and availability of its precursors. Below, we detail the preparation of the two key starting materials.

Preparation of 3-Bromothiophenol

Direct synthesis of 3-bromothiophenol is challenging. A reliable and common multi-step route begins with 3-bromoaniline, proceeding through a diazonium salt intermediate.

Protocol: Synthesis of 3-Bromothiophenol from 3-Bromoaniline

-

Diazotization:

-

Dissolve 3-bromoaniline in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid.

-

Cool the mixture to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Thiolation (Xanthate Method):

-

In a separate flask, prepare a solution of potassium ethyl xanthate in water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A vigorous evolution of nitrogen gas will occur, and an oily product will form.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure completion.

-

-

Hydrolysis:

-

Extract the oily xanthate ester intermediate with a suitable organic solvent (e.g., diethyl ether).

-

Hydrolyze the ester by refluxing with a strong base, such as potassium hydroxide in ethanol.

-

After hydrolysis, cool the mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiophenolate, precipitating the 3-bromothiophenol.

-

Isolate the product by extraction, followed by washing, drying, and purification via distillation under reduced pressure.

-

Preparation of Isobutyl Bromide

Isobutyl bromide is a common alkylating agent that can be readily prepared from isobutyl alcohol. Several effective methods exist, with the choice often depending on available reagents and desired scale.[1]

Comparative Analysis of Isobutyl Bromide Synthesis Methods

| Method | Reagents | Key Advantages | Considerations | Reference(s) |

| HBr / H₂SO₄ | Isobutyl alcohol, H₂SO₄, HBr (or NaBr) | Cost-effective, uses common lab reagents. | Requires careful temperature control to prevent side reactions (e.g., ether formation).[2][3] | [2][3] |

| Phosphorus Tribromide | Isobutyl alcohol, PBr₃ | Generally provides higher yields and cleaner product. | PBr₃ is corrosive and moisture-sensitive, requiring careful handling.[2][4] | [2][4] |

Protocol: Synthesis of Isobutyl Bromide from Isobutyl Alcohol and PBr₃[2][4]

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place dry isobutyl alcohol.

-

Cool the flask to -10°C to 0°C in an ice-salt bath.

-

-

Reagent Addition:

-

Slowly add phosphorus tribromide (PBr₃) dropwise via the dropping funnel, ensuring the internal temperature remains below 0°C.[2] This addition is highly exothermic.

-

-

Reaction and Workup:

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring. Let it stand overnight.[2]

-

Set up the apparatus for distillation. Distill the crude isobutyl bromide from the reaction mixture. This can be done under reduced pressure to keep temperatures moderate.[4]

-

-

Purification:

-

Wash the crude distillate carefully with cold, concentrated sulfuric acid to remove any unreacted alcohol and isobutyl ether by-product.[2]

-

Next, wash with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and a final water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).

-

Perform a final fractional distillation to obtain pure isobutyl bromide (b.p. 91-93°C).[4]

-

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the S-alkylation of thiophenols.[5]

Materials:

-

3-Bromothiophenol

-

Isobutyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromothiophenol (1.0 eq) in acetone (or DMF), add anhydrous potassium carbonate (1.5 eq).[5]

-

Stir the heterogeneous mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium thiophenolate salt.

-

Add isobutyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]

-

Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the resulting crude oil in diethyl ether or ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or vacuum distillation to yield this compound as a clear oil.

Alternative Pathway: Ullmann Condensation

An alternative, though often more demanding, route is the copper-catalyzed Ullmann condensation.[6] This reaction couples an aryl halide with a thiol.[7] In this case, 1,3-dibromobenzene would be reacted with an isobutylthiolate salt.

Reaction Mechanism: Ullmann C-S Coupling

Caption: Generalized mechanism for the Ullmann C-S coupling reaction.

This method typically requires higher temperatures and the use of a copper catalyst (e.g., CuI, Cu₂O) and often a ligand.[6][7] While effective, the S-alkylation route is generally preferred for its milder conditions and avoidance of metal catalysts, which can simplify product purification.

Conclusion

The synthesis of this compound is most efficiently achieved through the S-alkylation of 3-bromothiophenol with isobutyl bromide. This technical guide has provided detailed, actionable protocols for the preparation of these key starting materials, grounded in established chemical principles. By understanding the causality behind experimental choices—from the diazotization of 3-bromoaniline to the purification of isobutyl bromide—researchers can confidently and reproducibly synthesize this valuable intermediate for applications in drug discovery and materials science.

References

- Organic Syntheses Procedure. isobutyl bromide.

- PrepChem.com. Preparation of isobutyl bromide (1-bromo-2-methylpropane).

-

Wikipedia. Ullmann condensation. Available from: [Link]

- Sciencemadness.org. Synthesis of Isobutyl Bromide.

- PrepChem.com. Preparation of 3-(methylthio)phenylbromide.

- Google Patents. US20100234653A1 - Processes for making alkyl halides.

-

ACS Publications. Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry. Available from: [Link]

-

NIH PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

Sources

- 1. US20100234653A1 - Processes for making alkyl halides - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Sciencemadness Discussion Board - Synthesis of Isobutyl Bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-3-isobutylthiobenzene reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-3-isobutylthiobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a bifunctional aromatic compound with significant potential as an intermediate in pharmaceutical and materials science synthesis. The molecule incorporates two key functional groups: a reactive aryl bromide and a nucleophilic thioether. This document elucidates the distinct reactivity profiles at the Carbon-Bromine (C-Br) bond and the sulfur atom, explores the directing effects of these substituents on the aromatic ring, and evaluates the compound's stability under thermal, photochemical, and hydrolytic stress. Detailed, field-proven experimental protocols for key transformations and stability assessments are provided, supported by mechanistic insights and visualizations to offer a foundational resource for researchers and drug development professionals.

Introduction to this compound

This compound is a synthetic building block whose value lies in the orthogonal reactivity of its functional groups. The aryl bromide moiety serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the isobutylthioether group can undergo oxidation or act as a coordinating ligand, while also influencing the electronic properties of the aromatic ring. Understanding the interplay between these groups is critical for its effective use in multi-step synthetic campaigns.

Molecular Structure and Physicochemical Properties

The structure combines a benzene ring substituted with a bromine atom and an isobutylthio group at the 1 and 3 positions, respectively. The properties listed below are estimated based on structure-activity relationships and data from analogous compounds, such as 1-bromo-3-isobutylbenzene[1][2] and other aryl thioethers.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-3-(isobutylthio)benzene | N/A |

| Molecular Formula | C₁₀H₁₃BrS | N/A |

| Molecular Weight | 245.18 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (Predicted) | [3] |

| Boiling Point | >200 °C (Predicted) | [3] |

| LogP | ~4.5 (Estimated) | [2] |

| Canonical SMILES | CC(C)CSCC1=CC(=CC=C1)Br | N/A |

Rationale for Study

The strategic placement of the bromo and thioether functionalities makes this compound a versatile intermediate. The ability to selectively functionalize the C-Br bond while the thioether remains intact (or is subsequently oxidized to a sulfone) allows for the synthesis of complex molecular architectures. This is particularly relevant in medicinal chemistry, where aryl thioethers and biaryl structures are common motifs.

Synthesis of this compound

The most direct synthesis involves the nucleophilic substitution of a di-substituted benzene ring. A plausible and efficient route is the reaction of 3-bromothiophenol with isobutyl bromide under basic conditions. This approach is favored due to the high nucleophilicity of the thiolate anion.

Proposed Synthetic Protocol: S-Alkylation of 3-Bromothiophenol

This protocol describes the synthesis starting from 3-bromothiophenol and isobutyl bromide. The choice of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the thiol to form the highly reactive thiolate.

Materials:

-

3-Bromothiophenol

-

Isobutyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove mineral oil. Suspend the NaH in anhydrous DMF.

-

Thiolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-bromothiophenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Stir for 30 minutes at 0 °C to allow for complete formation of the sodium thiolate.

-

Alkylation: Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction & Purification: Separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram

Sources

Synthesis of 1-Bromo-3-isobutylthiobenzene derivatives

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-isobutylthiobenzene and Its Derivatives

Executive Summary

Aryl thioethers are a class of organosulfur compounds of paramount importance in medicinal chemistry, materials science, and synthetic organic chemistry. Their prevalence in pharmaceuticals and biologically active molecules necessitates robust and versatile synthetic methodologies for their construction. This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, a representative scaffold that features both a versatile aryl bromide handle for further functionalization and a thioether linkage. We will explore transition-metal-catalyzed cross-coupling reactions, classical nucleophilic substitution pathways, and the synthesis of key precursors. Each section is grounded in established chemical principles, providing detailed experimental protocols and explaining the causality behind methodological choices to empower researchers in the synthesis of this scaffold and its derivatives.

Introduction: The Significance of the Aryl Thioether Scaffold

The aryl thioether (Ar-S-R) moiety is a privileged structural motif found in numerous pharmaceuticals and agrochemicals.[1][2] The sulfur atom, with its unique size, polarizability, and ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone), allows for fine-tuning of a molecule's steric and electronic properties, including its lipophilicity, metabolic stability, and receptor binding interactions.[3]

The target molecule, this compound, serves as an exemplary building block for drug discovery programs. The isobutylthio group provides a non-polar, sterically defined substituent, while the bromine atom at the meta-position acts as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] This guide focuses on the core challenge: the efficient and reliable construction of the C(aryl)-S bond.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached via two primary retrosynthetic disconnections, each representing a distinct synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

-

Route A: C(aryl)-S Bond Formation: This strategy involves the coupling of an aryl electrophile (e.g., 1,3-dibromobenzene) with a sulfur nucleophile (isobutylthiol or its salt). This is the domain of transition-metal-catalyzed cross-coupling reactions, which are highly effective for forming C-S bonds with unactivated aryl halides.[5][6]

-

Route B: S-C(alkyl) Bond Formation: This classical approach involves the S-alkylation of a pre-formed aryl thiol (3-bromothiophenol) with an alkyl electrophile (e.g., isobutyl bromide). This reaction typically proceeds via an SN2 mechanism and is often straightforward and high-yielding.[7][8]

The choice between these routes depends on the availability of starting materials, desired scale, and the need for functional group tolerance in more complex derivatives.

Synthetic Strategy I: Transition-Metal-Catalyzed Cross-Coupling (Route A)

For substrates like 1,3-dibromobenzene, which are not activated towards traditional nucleophilic aromatic substitution (SNAr), transition-metal catalysis is the method of choice.[5] Palladium and copper complexes are the most effective catalysts for this transformation.[3]

A. Palladium-Catalyzed Buchwald-Hartwig Thioetherification

The Buchwald-Hartwig reaction is a powerful method for C-S bond formation, renowned for its broad substrate scope and high functional group tolerance.[9] The reaction couples an aryl halide with a thiol in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale: The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) species inserts into the aryl-bromide bond of 1,3-dibromobenzene.

-

Thiolate Binding & Deprotonation: The thiol coordinates to the Pd(II) complex. The base deprotonates the thiol to form a more nucleophilic thiolate, which displaces the halide from the palladium center.

-

Reductive Elimination: The aryl group and the thiolate group couple, forming the C-S bond of the product and regenerating the Pd(0) catalyst.[5][10]

The choice of ligand is critical to the success of the reaction; bulky, electron-rich phosphine ligands are typically required to promote the reductive elimination step and prevent catalyst decomposition.[10]

Experimental Protocol: Synthesis via Buchwald-Hartwig Coupling

Caption: General workflow for a metal-catalyzed cross-coupling experiment.

-

Flask Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Atmosphere Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

-

Reagent Addition: Add 1,3-dibromobenzene (1.0 equiv.) followed by anhydrous, degassed toluene (approx. 0.1 M concentration).

-

Nucleophile Addition: Add isobutylthiol (1.2 equiv.) via syringe.

-

Reaction: Heat the mixture to 100-110 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-heteroatom bonds using copper catalysts.[11] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, allowing the reaction to proceed under much milder conditions.[12][13]

Causality of Components:

-

Copper(I) Source: CuI is a common and effective precatalyst.

-

Ligand: N,N'-donor ligands like 1,10-phenanthroline or diamines are often used to stabilize the copper catalyst and increase its reactivity.[12]

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to generate the active thiolate nucleophile.[12]

Experimental Protocol: Synthesis via Ullmann Condensation

-

Flask Preparation: To a sealable reaction tube, add copper(I) iodide (CuI, 0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Reagent Addition: Add 1,3-dibromobenzene (1.0 equiv.) and isobutylthiol (1.2 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

-

Reaction: Seal the tube and heat the mixture to 110-130 °C for 12-24 hours.

-

Work-up and Purification: Follow a similar aqueous work-up, extraction, and chromatographic purification procedure as described for the Buchwald-Hartwig reaction.

| Parameter | Buchwald-Hartwig Thioetherification | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |

| Typical Ligand | Bulky Phosphines (Xantphos, BINAP) | N,N'-Donors (Phenanthroline, Diamines) |

| Base | Strong, non-nucleophilic (NaOt-Bu, Cs₂CO₃) | Moderate (K₂CO₃, Cs₂CO₃) |

| Temperature | 80 - 110 °C | 110 - 150 °C (can be milder with modern ligands) |

| Advantages | High functional group tolerance, milder conditions | Lower catalyst cost |

| References | [9][10][14] | [11][12] |

| Table 1: Comparison of Key Parameters for C(aryl)-S Cross-Coupling Reactions. |

Synthetic Strategy II: Nucleophilic S-Alkylation (Route B)

This strategy is a robust and often high-yielding alternative if the precursor 3-bromothiophenol is readily available. The reaction is a classic SN2 displacement, analogous to the Williamson ether synthesis.[7][8]

Mechanistic Rationale: The reaction proceeds in two stages. First, a base deprotonates the acidic thiol proton of 3-bromothiophenol (pKa ≈ 6-7) to form the highly nucleophilic thiolate anion. Second, this thiolate attacks the primary alkyl halide (isobutyl bromide) in an SN2 fashion, displacing the bromide and forming the thioether product.[7] The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

Experimental Protocol: Synthesis via S-Alkylation

-

Thiolate Formation: In a round-bottom flask, dissolve 3-bromothiophenol (1.0 equiv.) in DMF. Add potassium carbonate (K₂CO₃, 1.5 equiv.) and stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add isobutyl bromide (1.1 equiv.) to the mixture.

-

Reaction: Stir the reaction at room temperature or warm gently to 50 °C for 2-6 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the final product.

Synthesis of Key Precursor: 3-Bromothiophenol

The viability of Route B is contingent upon access to 3-bromothiophenol. A common laboratory preparation involves the reduction of the corresponding sulfonyl chloride.[15]

Experimental Protocol: Synthesis of 3-Bromothiophenol

Caption: Workflow for the synthesis of 3-bromothiophenol.

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend zinc dust (5.0 equiv.) in concentrated hydrochloric acid.

-

Addition of Starting Material: Add a solution of 3-bromobenzenesulfonyl chloride (1.0 equiv.)[15] in an appropriate solvent like toluene or THF dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction to room temperature and filter to remove excess zinc. Separate the organic layer and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with water and brine, and dry over Na₂SO₄. Concentrate the solvent under reduced pressure. The crude 3-bromothiophenol may be purified by vacuum distillation or chromatography. Caution: Thiols are malodorous and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound and its derivatives can be achieved effectively through several reliable strategies. For library synthesis and projects requiring broad substrate scope, palladium-catalyzed Buchwald-Hartwig thioetherification stands out as the premier method due to its mild conditions and high functional group tolerance. The copper-catalyzed Ullmann condensation offers a more economical, albeit often more demanding, alternative. For targeted synthesis where the requisite 3-bromothiophenol is available, the classical S-alkylation provides a straightforward, efficient, and high-yielding route. The choice of strategy should be guided by considerations of starting material availability, cost, scale, and the specific structural requirements of the target derivatives.

References

-

Zheng, N., et al. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(21), 6684. Available from: [Link]

-

MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Available from: [Link]

-

Li, G., et al. (2022). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 13(28), 8333-8339. Available from: [Link]

-

MacMillan, D. W. C., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907–2912. Available from: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Available from: [Link]

-

Lei, A., et al. (2019). Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides Through Electrochemistry. Angewandte Chemie International Edition, 58(15), 5033-5037. Available from: [Link]

-

ResearchGate. (n.d.). Catalytic thiolation of aryl halides. [Diagram]. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of aryl thioethers via transition-metal-catalysis. [Diagram]. Available from: [Link]

-

Ishizuka, T., et al. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical & Pharmaceutical Bulletin, 71(7), 534-541. Available from: [Link]

-

ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis. Available from: [Link]

-

Ma, D., et al. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry, 25(19), 7627-7634. Available from: [Link]

-

Perrio, C., et al. (2011). Transition metal catalyzed synthesis of aryl sulfides. Molecules, 16(1), 590-608. Available from: [Link]

-

Nolan, S. P., et al. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. (n.d.). Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Available from: [Link]

-

Browne, D. L., et al. (n.d.). A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. UCL Discovery. Available from: [Link]

-

Sanford, M. S., & Wagner, A. M. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2264. Available from: [Link]

-

Fu, G. C., Peters, J. C., et al. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Journal of the American Chemical Society, 135(25), 9548–9552. Available from: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]

-

Ma, D., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. Available from: [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

Royal Society of Chemistry. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Thiol. Available from: [Link]

-

Journal of Advanced Scientific Research. (2024). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of p-bromoisobutylbenzene. Available from: [Link]

-

Amerigo Scientific. (n.d.). 3-Bromobenzenesulfonyl chloride (96%). Available from: [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Chemistry Stack Exchange. (2015). How to convert benzene to 1-bromo-3-iodobenzene? Available from: [Link]

-

Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Available from: [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Chemsrc. (n.d.). 3-Bromobenzenesulfonyl chloride. Available from: [Link]

-

MDPI. (n.d.). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[16]benzo-thieno[3,2-b][16]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of functionalized benzo[16][17]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal catalyzed synthesis of aryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. scbt.com [scbt.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 1-Bromo-3-isobutylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-Bromo-3-isobutylthiobenzene. In the absence of direct experimental spectra in publicly available databases, this document serves as an expert-level predictive guide, grounded in the fundamental principles of spectroscopic analysis and data from structurally analogous compounds. By dissecting the molecule into its constituent functional groups, we can confidently anticipate its spectral characteristics, offering a valuable resource for researchers in synthesis, characterization, and drug development.

Introduction to this compound

This compound (C₁₀H₁₃BrS) is a substituted aromatic thioether. Its structure comprises a benzene ring substituted with a bromine atom and an isobutylthio group at the meta positions. This combination of a heavy halogen atom, an alkyl chain, and a sulfur linkage presents a rich landscape for spectroscopic analysis. Understanding the expected NMR and MS data is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the protons of the isobutyl group.

Causality Behind Experimental Choices

The choice of a deuterated solvent, typically deuterochloroform (CDCl₃), is standard practice to avoid large solvent signals that would obscure the signals of the analyte.[1] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, to provide a reference point for the chemical shifts of the compound's protons.[1]

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 7.10 - 7.40 | Multiplet | 4H | - |

| -S-CH₂ - | 2.80 - 3.00 | Doublet | 2H | ~7.0 |

| -CH₂-CH (CH₃)₂ | 1.80 - 2.00 | Nonet | 1H | ~6.8 |

| -CH(CH₃ )₂ | 0.95 - 1.10 | Doublet | 6H | ~6.8 |

Interpretation and Rationale

-

Aromatic Protons (7.10 - 7.40 ppm): The protons on the benzene ring are in a complex environment due to the presence of two different substituents. Their signals are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The electron-withdrawing effect of the bromine and the sulfur atom will deshield these protons, shifting them downfield. Due to the meta-substitution pattern, the four aromatic protons will likely appear as a complex multiplet resulting from spin-spin coupling with each other.[2]

-

Methylene Protons (-S-CH₂-) (2.80 - 3.00 ppm): The methylene protons adjacent to the sulfur atom are expected to be deshielded by the electronegative sulfur, placing their signal in the 2.80 - 3.00 ppm range.[3] This signal should appear as a doublet due to coupling with the single adjacent methine proton.

-

Methine Proton (-CH(CH₃)₂) (1.80 - 2.00 ppm): The methine proton of the isobutyl group will be coupled to the adjacent methylene protons and the six methyl protons. This would theoretically result in a complex multiplet. However, due to similar coupling constants, it is often observed as a nonet (a multiplet with nine peaks).

-

Methyl Protons (-CH(CH₃)₂) (0.95 - 1.10 ppm): The six protons of the two methyl groups in the isobutyl moiety are chemically equivalent and will therefore appear as a single signal. This signal will be a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Causality Behind Experimental Choices

Proton-decoupled ¹³C NMR is the standard technique used to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom appears as a single line, making it easier to count the number of different carbon environments.[4]

Predicted ¹³C NMR Data